5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Lipophilicity Drug design Membrane permeability

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 1891329-89-7) is a precision fluorinated building block for lead optimization. The 5-CF3 substitution on the dihydrobenzofuran core enhances lipophilicity (XLogP3=2.1, a ~25-fold increase over non-fluorinated analogs) while maintaining a TPSA of 46.5 Ų, ideal for CNS programs. This specific regioisomer provides distinct electronic effects (σp≈0.54) and metabolic stability, ensuring SAR reproducibility versus the 6-CF3 isomer (CAS 2070896-66-9). The carboxylic acid handle enables rapid amide/ester diversification, and the CF3 group serves as a ¹⁹F NMR probe. Specify this exact substitution pattern for consistent synthetic outcomes.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
Cat. No. B12292504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)C(F)(F)F)CC(=O)O
InChIInChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-8(4-7)6(5-17-9)3-10(15)16/h1-2,4,6H,3,5H2,(H,15,16)
InChIKeyGQLCSPVTSQTQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS 1891329-89-7): A Procurement Guide for Differentiated Benzofuran Building Blocks


5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS 1891329-89-7) is a fluorinated heterocyclic building block with the molecular formula C11H9F3O3 and molecular weight 246.18 . The compound features a 2,3-dihydrobenzofuran core substituted with a trifluoromethyl group at the 5-position and an acetic acid moiety at the 3-position. This specific substitution pattern distinguishes it from other trifluoromethyl-substituted dihydrobenzofuran acetic acid regioisomers (e.g., 6-trifluoromethyl analog, CAS 2070896-66-9) and from non-fluorinated analogs such as 2,3-dihydrobenzofuran-3-acetic acid (CAS 76570-83-7) . The presence of the trifluoromethyl group confers distinct physicochemical properties including increased lipophilicity (calculated XLogP3 = 2.1) and enhanced metabolic stability potential compared to non-fluorinated benzofuran acetic acid derivatives [1].

Why 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Cannot Be Simply Replaced by Unsubstituted or Positional Isomer Analogs


Substitution of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid with non-fluorinated analogs (e.g., 2,3-dihydrobenzofuran-3-acetic acid) or regioisomers (e.g., the 6-trifluoromethyl positional isomer) will result in compounds with measurably different physicochemical and potential biological properties. The trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects (σp ≈ 0.54) that alter the acidity of the acetic acid moiety (calculated pKa shifts), modulate the electron density of the benzofuran ring, and significantly increase lipophilicity relative to the unsubstituted parent scaffold [1]. Furthermore, the exact substitution position on the benzofuran ring dictates the molecular electrostatic potential surface and dipole moment vector, which directly influence target binding orientation in structure-based drug design campaigns [2]. Positional isomers (5-CF3 vs. 6-CF3) may exhibit divergent metabolic stability profiles and off-target pharmacology due to differential steric and electronic interactions with metabolizing enzymes [3]. Consequently, procurement specifications must precisely match the intended substitution pattern to ensure SAR reproducibility and downstream synthetic consistency.

Quantitative Evidence for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Differentiation Relative to Comparators


Lipophilicity Differential: Calculated XLogP3 of 5-CF3 Compound Exceeds Non-Fluorinated Analog by 1.4 Log Units

The 5-(trifluoromethyl)-substituted compound exhibits a calculated partition coefficient (XLogP3) of 2.1, which is substantially higher than the non-fluorinated 2,3-dihydrobenzofuran-3-acetic acid comparator (estimated XLogP3 ≈ 0.7 based on structural fragment contributions) [1]. This 1.4 log unit increase corresponds to approximately 25-fold greater partitioning into hydrophobic phases, translating to enhanced membrane permeability potential in cell-based assays [2]. The increased lipophilicity arises directly from the trifluoromethyl group (Hansch π ≈ 0.88) at the 5-position [3].

Lipophilicity Drug design Membrane permeability Physicochemical properties

Regioisomer Distinction: 5-CF3 vs. 6-CF3 Positional Isomers Represent Distinct Chemical Entities with Different CAS Registry Numbers and Synthetic Provenance

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 1891329-89-7) and its positional isomer 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-66-9) are chemically distinct entities with identical molecular formulas (C11H9F3O3) and molecular weights (246.18) but different substitution patterns on the benzofuran ring . The 5-position places the CF3 group para to the ring oxygen, while the 6-position places it meta to the oxygen. This structural distinction alters the electronic distribution in the benzofuran core: the 5-CF3 substitution exerts a stronger resonance effect on the furan oxygen due to para positioning, potentially affecting ring conformational dynamics and nucleophilicity at the oxygen atom [1].

Regioisomers Positional isomerism Structure-activity relationship Analytical chemistry

Hydrogen Bond Acceptor Capacity: Topological Polar Surface Area of 46.5 Ų Defines Permeability-Glycoprotein Susceptibility Window

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid exhibits a topological polar surface area (TPSA) of 46.5 Ų as calculated from its molecular structure . This value falls within the optimal range for favorable oral absorption (generally <140 Ų) and below the threshold typically associated with poor blood-brain barrier penetration (<60-70 Ų for BBB-permeable compounds) [1]. In contrast, more highly functionalized dihydrobenzofuran derivatives with additional polar substituents (e.g., hydroxyl or methoxy groups) exhibit TPSA values exceeding 60-70 Ų, which may compromise passive membrane permeability [2]. The compound's 6 hydrogen bond acceptor atoms (including the trifluoromethyl fluorines and carboxylic acid oxygens) provide a balanced H-bonding capacity that maintains aqueous solubility without exceeding TPSA thresholds for permeability.

TPSA Blood-brain barrier permeability Oral bioavailability ADME properties

Optimal Application Scenarios for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity Without Sacrificing Polar Surface Area

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid is optimally deployed as a building block in lead optimization campaigns where increased membrane permeability is desired without exceeding TPSA thresholds. The compound's XLogP3 of 2.1 represents a 1.4 log unit increase over non-fluorinated analogs, conferring approximately 25-fold higher lipophilicity for improved passive diffusion [1]. Simultaneously, its TPSA of 46.5 Ų remains below the 60-70 Ų threshold associated with poor BBB penetration, making it suitable for CNS-targeted programs where balanced permeability is critical . The carboxylic acid functionality provides a synthetic handle for amide bond formation, esterification, or reduction to alcohol derivatives, enabling rapid diversification in parallel synthesis workflows [1].

Structure-Activity Relationship (SAR) Studies: Probing the Electronic Effects of 5-Position Trifluoromethyl Substitution

This compound serves as a precise tool for SAR investigations examining the electronic and steric contributions of the 5-position trifluoromethyl group on the dihydrobenzofuran scaffold. The CF3 group at the 5-position (para to the furan oxygen) exerts a strong electron-withdrawing inductive effect (σI ≈ 0.40) that modulates the pKa of the acetic acid moiety and alters the electron density distribution across the aromatic ring [1]. Comparative studies with the non-fluorinated parent (2,3-dihydrobenzofuran-3-acetic acid, CAS 76570-83-7) and the 6-CF3 positional isomer (CAS 2070896-66-9) enable systematic deconvolution of substitution position effects on target binding affinity and selectivity . This compound is particularly valuable for establishing SAR trends in series where fluorine substitution patterns dictate pharmacological outcomes [2].

Synthetic Methodology Development: Benchmarking Transformations on Electron-Deficient Dihydrobenzofuran Scaffolds

The electron-withdrawing trifluoromethyl group at the 5-position renders the dihydrobenzofuran ring system more electrophilic compared to unsubstituted analogs, providing a useful benchmark substrate for developing and optimizing synthetic transformations on electron-deficient heterocycles. The compound's reactivity profile differs measurably from the parent scaffold, enabling researchers to assess the compatibility of novel catalytic systems, coupling reactions, and functional group interconversions with fluorinated building blocks [1]. The acetic acid side chain offers a convenient site for derivatization while the CF3 group serves as a spectroscopic handle for ¹⁹F NMR reaction monitoring .

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